(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine
Description
Systematic Nomenclature and Structural Characterization
The compound is systematically named benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate under IUPAC guidelines. Its structure features:
- A pyrrolidine core with (3R,4R) stereochemistry
- A Boc-protected amine at C3 (tert-butoxycarbonyl group)
- A Cbz-protected secondary amine at N1 (benzyloxycarbonyl group)
- A hydroxymethyl substituent at C4
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₅ |
| Molecular Weight | 350.41 g/mol |
| CAS Registry Number | 370881-64-4 |
| SMILES Notation | OC[C@@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCc1ccccc1 |
| XLogP3-AA | 2.9 (calculated) |
The stereochemical integrity is maintained through restricted rotation about the C3-N bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related pyrrolidine derivatives.
Historical Context in Chiral Pyrrolidine Chemistry
Pyrrolidines gained prominence in the 2000s as organocatalysts, particularly following MacMillan’s pioneering work on iminium catalysis. The specific substitution pattern of (3R)-1-Boc-3-N-Cbz-4-(hydroxymethyl)pyrrolidine-3-amine evolved from three key developments:
- Chiral Pool Synthesis (1990s): Early routes used carbohydrate-derived starting materials like 2,3-O-isopropylidene-D-erythronolactol to establish stereocenters.
- Vinyl Sulfone Cyclization (2000s): Methods employing sulfonylbutadienes enabled modular construction of polysubstituted pyrrolidines.
- Continuous Flow Technologies (2020s): Recent advances permit gram-scale production with >85% diastereoselectivity in sub-3-minute reactions.
Table 2: Evolution of pyrrolidine synthesis methodologies
| Era | Method | Diastereoselectivity | Scale Potential |
|---|---|---|---|
| 1990s | Chiral pool derivation | 70-80% | Milligram |
| 2000s | Vinyl sulfone cyclization | 85-90% | Gram |
| 2020s | Continuous flow | 92-95% | Kilogram |
This compound’s synthetic accessibility made it a test case for evaluating new asymmetric cyclization protocols.
Significance of Dual Protection (Boc/Cbz) Strategies
The simultaneous use of Boc and Cbz groups addresses three critical challenges in amine-rich molecule synthesis:
Orthogonal Deprotection:
- Boc: Removed via trifluoroacetic acid (TFA) in dichloromethane (0°C to RT)
- Cbz: Cleaved by hydrogenolysis (H₂/Pd-C) or Birch reduction (Li/NH₃)
Steric Directionality:
The bulky Boc group at C3 forces the hydroxymethyl group at C4 into a pseudoequatorial position, minimizing steric clashes during nucleophilic substitutions.Compatibility with Cross-Coupling:
Both protecting groups remain inert under Suzuki-Miyaura (Pd-mediated) and Grignard reaction conditions, enabling late-stage functionalization.
Mechanistic Advantage Example: In the synthesis of κ-opioid receptor antagonists, the Cbz group survives Boc deprotection during amide bond formation, allowing sequential introduction of pharmacophores at N1 and C3 positions.
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-9-14(11-21)15(10-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |
InChI Key |
YXRDRPMUWUKCSL-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Chiral pyrrolidine derivatives such as (R)-3-amino-1-Cbz-pyrrolidine are commonly used as precursors.
- The amino group at position 3 is protected with Boc to afford the Boc-protected amine.
- The nitrogen at position 1 is protected with Cbz (benzyloxycarbonyl) to prevent undesired reactions during subsequent steps.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl substituent at position 4 is introduced via selective hydroxymethylation or by starting from a hydroxymethylated pyrrolidine derivative.
- One method involves the use of 1,1-dimethylethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate as an intermediate, which can be further functionalized.
Protection and Deprotection Steps
- The Boc and Cbz groups are introduced using standard carbamate formation reactions:
- Boc protection typically uses di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Cbz protection is introduced via benzyl chloroformate or similar reagents.
- Deprotection steps, if necessary, are carried out under mild acidic conditions for Boc and catalytic hydrogenation for Cbz.
Key Reaction Conditions and Yields
Advanced Functionalization and Fluorination (Related Transformations)
- Studies on related proline derivatives show that nucleophilic fluorination using reagents like DAST or Deoxofluor can lead to fluorinated analogs via aziridinium intermediates, which may be relevant for further derivatization of the pyrrolidine ring.
Research Findings and Analytical Data
- The stereochemistry of the compound is confirmed by chiral chromatography and NMR analysis.
- Mass spectrometry (MS) confirms molecular weight and purity (e.g., MS (ES+) m/z 350.4 for the target compound).
- The compound exhibits good solubility in organic solvents, facilitating purification by silica gel chromatography.
- Enantiomeric purity is critical and achieved by chiral resolution techniques or asymmetric synthesis routes.
Summary Table of Preparation Methods
The preparation of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine involves a multi-step synthetic route starting from chiral pyrrolidine derivatives, with selective protection of amine groups by Boc and Cbz, and introduction of the hydroxymethyl substituent through controlled functionalization. The process requires careful stereochemical control, often achieved by chiral resolution or asymmetric synthesis. Reaction conditions such as the use of carbon tetrabromide and triphenylphosphine in dichloromethane are critical for the hydroxymethylation step. Analytical techniques including chiral chromatography, NMR, and mass spectrometry confirm the structure and purity of the final compound.
This synthesis is well-documented in the literature and patent sources, reflecting its importance in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the protecting groups, yielding the free amine.
Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogenation using palladium on carbon, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of protecting groups allows for selective reactions and modifications, enabling the study of specific pathways and mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of hydroxymethyl-substituted pyrrolidines and related heterocycles. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Solubility : The Boc and Cbz groups increase hydrophobicity compared to hydroxyl-rich analogues like DAB-1.
- Stability: The Boc group is acid-labile, while Cbz is hydrogenolysis-sensitive, offering orthogonal deprotection pathways—unlike permanently functionalized analogues (e.g., 7-homocasuarine) .
Biological Activity
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine is a pyrrolidine derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) group. These modifications enhance its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, synthesis, and relevant studies that highlight its significance in medicinal chemistry.
Biological Activity Overview
Research indicates that pyrrolidine derivatives, including (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine, exhibit significant biological activities. These compounds have been explored for their roles as modulators of chemokine receptors, which are crucial in immune response and inflammation. The following sections detail specific biological activities associated with this compound.
1. Modulation of Chemokine Receptors
Studies have shown that (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine can interact with various chemokine receptors, influencing inflammatory responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases.
2. Anticancer Potential
Recent investigations into similar pyrrolidine derivatives have highlighted their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including T-cell leukemia and solid tumors. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CCRF-HSB-2 | 0.01 |
| Compound B | KB Cells | 0.05 |
The efficacy of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine in cancer models remains to be extensively studied; however, its structural similarities to known active compounds suggest promising potential.
3. Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Some studies indicate that these compounds can inhibit enzymes related to neurodegenerative diseases, such as cholinesterase inhibitors, which are crucial for Alzheimer's disease treatment.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives:
- Synthesis and Evaluation : A study demonstrated the synthesis of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine through a multi-step process involving protection-deprotection strategies and coupling reactions. The synthesized compound was evaluated for its biological activity against various targets.
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR patterns that help predict the biological activity based on structural modifications. For example, the introduction of hydroxymethyl groups has been associated with increased receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
